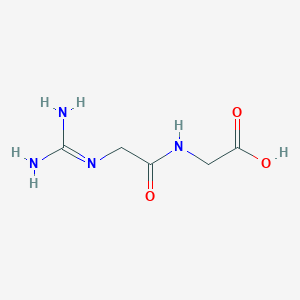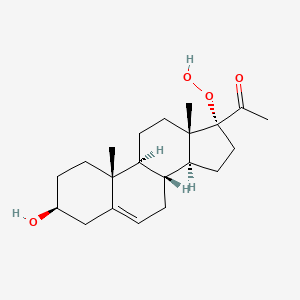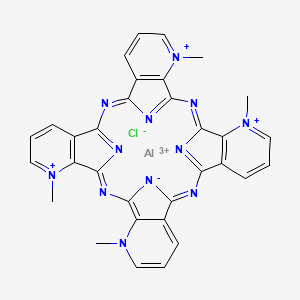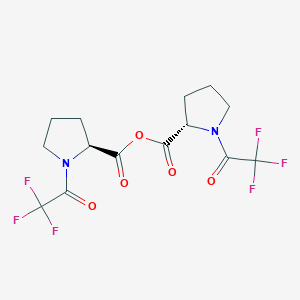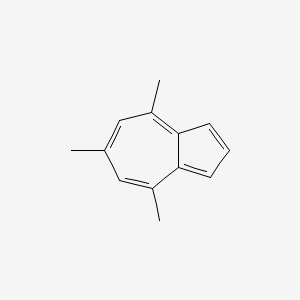
4,6,8-トリメチルアズレン
説明
4,6,8-Trimethylazulene (TMA) is a colorless, crystalline compound with a molecular formula of C9H12. It is an aromatic hydrocarbon that is used in a variety of scientific applications, including synthesis, research, and lab experiments. TMA is a relatively new compound and was first synthesized in the early 2000s. It is a versatile compound that has a wide range of potential applications.
科学的研究の応用
医学: 抗がんの可能性
4,6,8-トリメチルアズレンアミド誘導体は、抗がん活性について合成および評価されてきました。 研究によると、これらの化合物は、従来の化学療法剤と比較して、腫瘍特異性が高く、神経毒性が低いことが示唆されています {svg_1}。これらの化合物は、口腔扁平上皮癌細胞株に対して有望な効果を示しており、標的型がん治療薬としての可能性が示されています。
材料科学: 酸化生成物
過酸化水素との化合物の反応性について検討した結果、アズレンキノンやインデン-1-オンなどのさまざまな酸化生成物が得られました {svg_2}。これらの発見は、工業用途向けに特定の電子特性と構造特性を備えた新しい材料の開発にとって重要です。
環境科学: 自動酸化研究
4,6,8-トリメチルアズレンの自動酸化に関する研究により、多数の生成物が特定されました {svg_3}。これらのプロセスを理解することは、アズレン誘導体の環境影響と分解経路を評価するために不可欠です。
分析化学: クロマトグラフィー分離
4,6,8-トリメチルアズレンは、HPLCカラムでの分離技術を実証するために使用されてきました {svg_4}。この用途は、医薬品および化学研究における複雑な混合物の精製と分析に不可欠です。
有機合成: 実験室実験
4,6,8-トリメチルアズレンの合成は、教育的な有機化学実験室実験として役立ちます {svg_5} {svg_6}。これは、芳香族性、分子軌道理論、カルボカチオン反応性などの概念を説明し、将来の化学者の育成に貢献しています。
薬理学: 核レセプター応答経路
4,6,8-トリメチルアズレンアミド誘導体の核レセプター応答経路に関する調査により、その作用機序についての洞察が得られました {svg_7}。この研究は、特定のレセプター標的を有する新しい薬剤の開発につながる可能性があります。
特性
IUPAC Name |
4,6,8-trimethylazulene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14/c1-9-7-10(2)12-5-4-6-13(12)11(3)8-9/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNBRXWUHPOTOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C2C(=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40240529 | |
| Record name | 4,6,8-Trimethylazulene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40240529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
941-81-1 | |
| Record name | 4,6,8-Trimethylazulene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=941-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6,8-Trimethylazulene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000941811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,8-Trimethylazulene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79580 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,6,8-Trimethylazulene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40240529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6,8-trimethylazulene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.166 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,6,8-TRIMETHYLAZULENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2FWN4WP77 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4,6,8-Trimethylazulene?
A1: 4,6,8-Trimethylazulene has a molecular formula of C13H14 and a molecular weight of 170.25 g/mol. []
Q2: What spectroscopic data is available for characterizing 4,6,8-Trimethylazulene?
A2: Numerous studies provide spectroscopic data for 4,6,8-Trimethylazulene. This includes:
- NMR Spectroscopy: 1H NMR parameters are available for various derivatives, including those from autoxidation reactions. [, ] Detailed NMR studies, including 2D NMR and NOE techniques, were used to characterize 1,4-bis[1-(4,6,8-trimethylazulenylmethylium)]benzene dication salts. [] Temperature-dependent NMR was used to study internal rotation around the C-C bond between a t-butyl group and the azulene ring. []
- UV-Visible Spectroscopy: UV-visible absorption spectra have been measured in various solvents to study the S2 state lifetimes and fluorescence quantum yields. []
- IR Spectroscopy: IR spectra have been used to study polymorphism in 1-(1-Hydroxyethyl)-4,6,8-trimethylazulene. []
- Mass Spectrometry: Mass spectrometry, including ES-MS and MALDI-TOF-MS, has been utilized for characterization, particularly for studying complexation with crown ethers and analyzing oligomeric products. []
Q3: Does 4,6,8-Trimethylazulene exhibit polymorphism?
A3: Yes, 1-(1-Hydroxyethyl)-4,6,8-trimethylazulene displays polymorphism, showing different melting points depending on crystallization conditions and reaction solvents. []
Q4: Has 4,6,8-Trimethylazulene been investigated in the context of organometallic chemistry and catalysis?
A4: Yes, 4,6,8-Trimethylazulene acts as a bridging ligand in di-, tri-, and tetranuclear ruthenium carbonyl complexes. These complexes, when reacted with hydrogen gas, undergo cluster fragmentation and hydrogenation of the azulene ring. [] Additionally, 4,6,8-Trimethylazulene participates in ruthenium-catalyzed reactions with dimethyl acetylenedicarboxylate to form heptalene derivatives. []
Q5: Have computational methods been employed to study 4,6,8-Trimethylazulene and its derivatives?
A5: Yes, DFT calculations have been used to investigate the haptotropic rearrangement of dinuclear iron and ruthenium carbonyl complexes bound to 4,6,8-Trimethylazulene, providing insights into the reaction mechanism and transition state structures. []
Q6: How do structural modifications of 4,6,8-Trimethylazulene affect its biological activity?
A6: Research indicates that trihaloacetylazulene derivatives, particularly trifluoroacetylazulenes and trichloroacetylazulenes, exhibit varying degrees of cytotoxicity and inhibitory effects on NO production in LPS-activated macrophages. The position and type of halogen substituents significantly impact their activity and selectivity towards different cell lines. [, ] For example, 3-trifluoroacetylguaiazulene (a guaiazulene derivative structurally related to 4,6,8-trimethylazulene) displays lower cytotoxicity and effectively inhibits NO production by reducing iNOS expression. []
Q7: Does the presence of methyl substituents in 4,6,8-Trimethylazulene influence its reactivity?
A7: Yes, the methyl groups in 4,6,8-Trimethylazulene contribute to steric effects. Studies on its reactions with electrophiles have shown that these methyl groups direct electrophilic attack to specific positions on the azulene ring. [, ] Additionally, the five adjacent methyl groups in 4,5,6,7,8-pentamethyl-2H-cyclohepta[b]furan-2-one (a precursor to 4,6,8-trimethylazulene in certain reactions) play a crucial role in facilitating specific cycloaddition reactions due to strain release. []
Q8: Are there any studies on the stability of 4,6,8-Trimethylazulene and its derivatives?
A8: While specific stability studies on 4,6,8-Trimethylazulene might be limited within the provided research, the formation of its various derivatives under oxidative conditions (autoxidation, reactions with hydrogen peroxide) suggests potential pathways for its degradation or transformation. [, , ]
Q9: Are there any known alternatives or substitutes for 4,6,8-Trimethylazulene in its various applications?
A9: While direct alternatives to 4,6,8-Trimethylazulene are not explicitly discussed in the provided research, the exploration of other azulene derivatives, particularly those with different substitution patterns, suggests that they could serve as potential substitutes depending on the specific application. [, , ]
Q10: What research tools and resources are essential for studying 4,6,8-Trimethylazulene and its derivatives?
A10: Essential tools and resources include:
- Spectroscopic techniques: NMR, UV-Vis, IR, and Mass Spectrometry for structural characterization and analysis of reaction mixtures. [, , , , , , ]
- Chromatographic methods: For separation and purification of 4,6,8-Trimethylazulene derivatives. [, , ]
- Electrochemical methods: For studying redox properties and generating radical ions. [, ]
- Computational chemistry software: For performing DFT calculations and molecular modeling. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



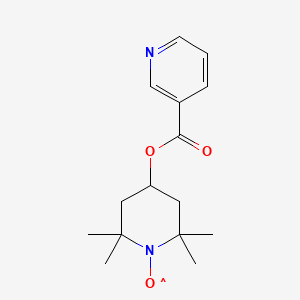
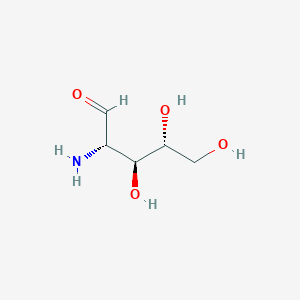

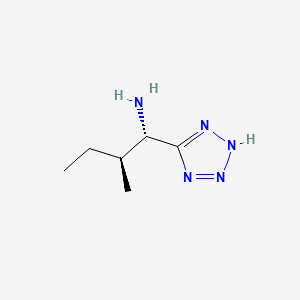
![(3aS,5aS,9aS,9bS)-3-ethynyl-3-hydroxy-3a-methyl-7-methylidenespiro[2,4,5,5a,8,9,9a,9b-octahydro-1H-cyclopenta[a]naphthalene-6,2'-cyclopentane]-1'-one](/img/structure/B1196043.png)

